molecular formula C19H20N4O3S2 B2913377 ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689748-61-6

ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2913377
CAS No.: 689748-61-6
M. Wt: 416.51
InChI Key: GARJSKTXSMQKFR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic small molecule characterized by a multifunctional 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is widely recognized for its diverse pharmacological potential and ability to serve as a bioisostere for carboxylic acids and amides, which can enhance metabolic stability and binding affinity in drug-like compounds [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910351/]. This specific derivative incorporates a benzyl group at the N-4 position and a thiophene-2-carboxamido moiety, structural features often associated with the modulation of various enzyme families, including kinases and dehydrogenases. The ethyl sulfanylacetate side chain provides a potential handle for further chemical functionalization, making this compound a valuable chemical intermediate or a potential candidate for high-throughput screening campaigns. Its primary research value lies in its utility as a key synthetic intermediate for developing novel heterocyclic compounds with potential biological activity. Researchers can utilize this compound to construct more complex molecular architectures or to investigate structure-activity relationships (SAR) within a series of triazole-based inhibitors, particularly for targets where the thiophene and benzyl substituents are known to contribute to binding interactions [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00616]. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl 2-[[4-benzyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-2-26-17(24)13-28-19-22-21-16(11-20-18(25)15-9-6-10-27-15)23(19)12-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJSKTXSMQKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID (from Evidence) Core Structure Key Substituents Notable Features
Target Compound 1,2,4-Triazole 4-benzyl, 5-[(thiophen-2-formamido)methyl], 3-sulfanyl ethyl acetate Combines lipophilic (benzyl), π-rich (thiophene), and polar (ester) groups
4-Bromo-benzyl derivatives 1,2,4-Triazole 4-bromobenzyl, 5-thiophen-2-yl Bromine enhances electron-withdrawing effects; antimicrobial activity reported
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 1,2,4-Triazole 4-phenyl, 5-(thiadiazole-thiomethyl), 3-sulfanyl acetate (sodium salt) Sodium salt improves solubility; strong enzyme interactions in docking studies
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 4-fluorophenyl, 5-(4-nitrobenzamidomethyl), 3-sulfanyl ethyl acetate Fluorine and nitro groups enhance electronegativity; potential for nitroreductase targeting
2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 1,2,4-Triazole 4-cyclopropyl, 5-thiophen-2-yl, 3-sulfanyl acetic acid Cyclopropyl adds steric bulk; carboxylic acid improves hydrophilicity

Antimicrobial and Antifungal Activity

  • Target Compound : While direct data are unavailable, structurally similar compounds (e.g., 4-bromo-benzyl triazoles , sodium thiadiazole-triazole salts ) exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Thiophene-Containing Triazoles : Compounds with thiophen-2-ylmethyl groups (e.g., derivatives in ) show antifungal activity against Candida albicans (MIC: 4–32 µg/mL). The thiophene ring likely enhances membrane penetration via hydrophobic interactions.
  • Nitro-Substituted Analogues: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate may act as a prodrug, with nitro groups enabling redox-activated toxicity in microbial cells.

Enzyme Binding and Molecular Docking

  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate demonstrated superior binding energy (−9.2 kcal/mol) to E. coli DNA gyrase compared to reference drugs (−7.5 kcal/mol), attributed to thiadiazole-thioether interactions.
  • The target compound’s benzyl and thiophen-2-formamido groups may synergize for binding to fungal CYP51 or bacterial efflux pumps, though further studies are needed.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Property Target Compound 4-Bromo-benzyl Triazole Sodium Thiadiazole-Triazole Salt
Molecular Weight ~447.5 g/mol ~398.2 g/mol ~485.6 g/mol
logP ~3.1 (estimated) 3.5 1.8 (salt form)
Solubility Low in water; soluble in DMSO, ethanol Low in water; soluble in chloroform High in water (ionic form)
Hydrogen Bond Acceptors 8 5 11
  • Electron-Withdrawing vs. Donor Groups: Bromine in increases logP and lipophilicity, whereas nitro groups in reduce logP but enhance redox reactivity.
  • Ionic vs. Neutral Forms : Sodium salts (e.g., ) exhibit higher aqueous solubility, crucial for bioavailability, while ester derivatives (target compound, ) may require metabolic activation.

Research Findings and Trends

Synthetic Flexibility : The 1,2,4-triazole core allows modular substitution, enabling tuning of electronic (e.g., bromo, nitro) and steric (e.g., benzyl, cyclopropyl) properties .

Thiophene Advantage : Thiophen-2-yl groups enhance π-stacking with biological targets, as seen in antifungal triazoles .

Ester vs. Acid Functionality : Ethyl esters (target compound, ) offer better cell permeability than carboxylic acids (e.g., ), but acids have higher target binding in some cases .

Future Directions : Hybridization with thiadiazoles () or morpholine sulfonamids () could optimize pharmacokinetics and target selectivity.

Biological Activity

Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is C24H26N2O5S2C_{24}H_{26}N_{2}O_{5}S_{2}, indicating a complex structure that includes thiophene and triazole moieties. The presence of these groups is significant as they are often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing triazole and thiophene rings. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives of triazole exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting that this compound may possess similar effects due to its structural components .

Anticancer Potential

Research has indicated that compounds with triazole structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be relevant for this compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death . Additionally, the thiophene moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration.

Case Studies

  • Antifungal Efficacy : In a comparative study on antifungal agents, derivatives similar to this compound were tested against clinical isolates of Candida species. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL .
  • Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that compounds with similar structures induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Data Tables

Biological Activity Tested Concentration (µg/mL) Effect
Antifungal (Candida)0.5 - 8Inhibition of growth
Cytotoxicity (Cancer)>10Induction of apoptosis

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